4-(Chloromethyl)-4-methyl-1-(propan-2-yl)cyclohexa-2,5-dien-1-ol
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Overview
Description
4-(Chloromethyl)-4-methyl-1-(propan-2-yl)cyclohexa-2,5-dien-1-ol is an organic compound with a complex structure It features a cyclohexadiene ring substituted with chloromethyl, methyl, and isopropyl groups, along with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-4-methyl-1-(propan-2-yl)cyclohexa-2,5-dien-1-ol typically involves multi-step organic reactions. One possible route could involve the chloromethylation of a precursor cyclohexadiene compound, followed by the introduction of the methyl and isopropyl groups through alkylation reactions. The final step would involve the hydroxylation of the cyclohexadiene ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of catalysts to increase reaction efficiency and yield, as well as the implementation of continuous flow reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-4-methyl-1-(propan-2-yl)cyclohexa-2,5-dien-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the double bonds in the cyclohexadiene ring.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOCH3) can be employed.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield a ketone, while substitution could introduce an azide or methoxy group.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigation into its pharmacological properties and potential therapeutic uses.
Industry: Use as a precursor in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-4-methyl-1-(propan-2-yl)cyclohexa-2,5-dien-1-ol would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
4-Methylcyclohexanol: Similar structure but lacks the chloromethyl and isopropyl groups.
4-Chloromethylcyclohexanol: Similar structure but lacks the methyl and isopropyl groups.
4-Isopropylcyclohexanol: Similar structure but lacks the chloromethyl and methyl groups.
Uniqueness
4-(Chloromethyl)-4-methyl-1-(propan-2-yl)cyclohexa-2,5-dien-1-ol is unique due to the combination of its substituents, which can impart distinct chemical and physical properties
Properties
CAS No. |
90125-34-1 |
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Molecular Formula |
C11H17ClO |
Molecular Weight |
200.70 g/mol |
IUPAC Name |
4-(chloromethyl)-4-methyl-1-propan-2-ylcyclohexa-2,5-dien-1-ol |
InChI |
InChI=1S/C11H17ClO/c1-9(2)11(13)6-4-10(3,8-12)5-7-11/h4-7,9,13H,8H2,1-3H3 |
InChI Key |
SMIWMGSGBMQHDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(C=CC(C=C1)(C)CCl)O |
Origin of Product |
United States |
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